N-(9H-purin-6-yl)propanamide
Description
N-(9H-purin-6-yl)propanamide is a chemical compound with the molecular formula C8H9N5O It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Properties
IUPAC Name |
N-(7H-purin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-2-5(14)13-8-6-7(10-3-9-6)11-4-12-8/h3-4H,2H2,1H3,(H2,9,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMMXEJBSBKSSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC=NC2=C1NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37385-05-0 | |
| Record name | NSC50166 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-purin-6-yl)propanamide typically involves the reaction of 6-chloropurine with propionamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the propionamide group, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(9H-purin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the propionamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(9H-purin-6-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways involving purine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(9H-purin-6-yl)propanamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes involved in purine metabolism, thereby affecting cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to influence DNA and RNA synthesis due to its structural similarity to purine bases.
Comparison with Similar Compounds
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Mercaptopurine: A purine analog used as a chemotherapy agent.
Uniqueness: N-(9H-purin-6-yl)propanamide is unique due to its specific propionamide substitution, which imparts distinct chemical properties and potential biological activities compared to other purine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(9H-purin-6-yl)propanamide is a compound of interest within the field of medicinal chemistry, particularly due to its potential biological activities related to purine metabolism and its implications in cancer treatment. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its purine base structure, which is significant in various biological molecules, including nucleotides and nucleic acids. Its molecular formula is with a molecular weight of approximately 178.19 g/mol. The compound features an amide functional group, which plays a crucial role in its reactivity and interactions within biological systems.
The biological activity of this compound is primarily attributed to its structural similarity to purine bases. This similarity allows it to interact with enzymes involved in purine metabolism, potentially inhibiting their activity. Specifically, it may affect:
- DNA and RNA Synthesis : By mimicking natural purines, it could interfere with nucleic acid synthesis.
- Enzyme Inhibition : It may inhibit enzymes such as adenosine deaminase or other key enzymes in purine metabolism pathways.
Cytotoxicity and Antitumoral Effects
Recent studies have highlighted the cytotoxic effects of this compound derivatives on various cancer cell lines. A notable study synthesized a series of N-(9H-purin-6-yl) benzamide derivatives, revealing IC50 values ranging from 3 to 39 μM against different cancer types. The mechanisms observed included:
- Induction of Apoptosis : The compound promoted programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : It significantly reduced the growth rate of cancer cells in vitro.
Two compounds derived from this series were evaluated in vivo, demonstrating weak antitumoral activity but showing potential for further development as therapeutic agents when combined with nucleoside analogs like fludarabine .
Case Studies
- Study on Purine Derivatives : A comprehensive investigation into the biological activity of this compound derivatives indicated their potential as anticancer agents. The study utilized MTT assays and cell cycle distribution analyses to evaluate the effects on various cancer cell lines .
- Synergistic Effects with Fludarabine : The lead compound exhibited synergistic effects when combined with fludarabine in both in vitro and in vivo settings, suggesting that this compound could enhance the efficacy of existing treatments .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| This compound | C8H10N4O | Potential for enzyme inhibition; anticancer properties |
| 2-Amino-N-(9H-purin-6-yl)propanamide | C8H12N4O | Altered biological activity due to amino substitution |
| 2-Ethoxy-N-(9H-purin-6-yl)propanamide | C10H13N5O2 | Unique ethoxy group influencing reactivity |
This table illustrates how variations in the chemical structure can lead to differences in biological activity and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
